molecular formula C24H19N3 B2425505 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-63-4

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2425505
M. Wt: 349.437
InChI Key: WWEXPERAQPIONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline and its derivatives are widely recognized in the field of medicinal chemistry due to their diverse pharmacological effects . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization of diamine derivatives with sulfonium salts . The ring formation reaction between diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of similar compounds is often verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound .

Safety And Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and biological activity. Some compounds may exhibit cytotoxicity at certain concentrations .

properties

IUPAC Name

1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-16-7-11-18(12-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)19-13-9-17(2)10-14-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEXPERAQPIONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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